molecular formula C20H21Cl3N2O3S B297684 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide

Numéro de catalogue B297684
Poids moléculaire: 475.8 g/mol
Clé InChI: SEVCUFYXHPLBPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide, also known as TAK-659, is a small molecule inhibitor that is being developed for the treatment of cancer and autoimmune diseases. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.

Mécanisme D'action

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are often involved in the development of cancer and autoimmune diseases. By inhibiting BTK, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide can block the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to reduced cell proliferation and increased cell death. 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has also been shown to reduce the production of inflammatory cytokines in autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit BTK signaling in a dose-dependent manner. However, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has some limitations, including its relatively short half-life and potential for off-target effects.

Orientations Futures

There are several future directions for the development of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide. One potential direction is the combination of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects. Another direction is the development of more potent and selective BTK inhibitors with longer half-lives. Additionally, the clinical development of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide for the treatment of cancer and autoimmune diseases is ongoing and will provide important insights into its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide involves several steps, including the reaction of 3,4-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 4-chlorophenylsulfonyl-3,4-dichlorobenzylamine. This intermediate is then reacted with cyclopentylacetic acid to form 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide.

Applications De Recherche Scientifique

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been shown to inhibit BTK signaling and to have anti-tumor and anti-inflammatory effects.

Propriétés

Nom du produit

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide

Formule moléculaire

C20H21Cl3N2O3S

Poids moléculaire

475.8 g/mol

Nom IUPAC

2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-cyclopentylacetamide

InChI

InChI=1S/C20H21Cl3N2O3S/c21-15-6-8-17(9-7-15)29(27,28)25(12-14-5-10-18(22)19(23)11-14)13-20(26)24-16-3-1-2-4-16/h5-11,16H,1-4,12-13H2,(H,24,26)

Clé InChI

SEVCUFYXHPLBPM-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canonique

C1CCC(C1)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.